molecular formula C13H10FNO3 B8643909 1-(3-Fluorobenzyloxy)-4-nitro-benzene

1-(3-Fluorobenzyloxy)-4-nitro-benzene

Cat. No.: B8643909
M. Wt: 247.22 g/mol
InChI Key: IVOVODAXYABLAF-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzyloxy)-4-nitro-benzene is a nitroaromatic compound featuring a 3-fluorobenzyloxy substituent at the 1-position and a nitro group at the 4-position of the benzene ring. This structure combines electron-withdrawing (nitro) and moderately electron-donating (fluorobenzyloxy) groups, creating unique electronic and steric properties. The compound is synthesized via nucleophilic substitution reactions, as exemplified by the condensation of halogenated precursors (e.g., 1-(chloromethyl)-3-fluorobenzene with nitrophenols) in the presence of a base such as K₂CO₃, yielding high purity products after chromatographic purification .

Properties

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

1-fluoro-3-[(4-nitrophenoxy)methyl]benzene

InChI

InChI=1S/C13H10FNO3/c14-11-3-1-2-10(8-11)9-18-13-6-4-12(5-7-13)15(16)17/h1-8H,9H2

InChI Key

IVOVODAXYABLAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Position and Electronic Effects
  • 1-(2-Bromo-ethoxy)-4-nitro-benzene (Isomers): The position of substituents significantly impacts physicochemical properties. For instance, ortho-, meta-, and para-isomers of 1-(2-bromo-ethoxy)-4-nitro-benzene exhibit distinct chromatographic behaviors, with nonpolar columns resolving them effectively due to differences in polarity and steric hindrance . Comparatively, the meta-fluorobenzyloxy group in 1-(3-Fluorobenzyloxy)-4-nitro-benzene introduces moderate steric bulk and electron-withdrawing effects, influencing reactivity in substitution or reduction reactions.
  • 3-Chloro-4-(3-fluorobenzyloxy)nitrobenzene: This analog features an additional chloro substituent adjacent to the nitro group.
Substituent Type and Reactivity
  • 1-(3,3-Dichloroallyloxy)-2-nitrobenzene: The dichloroallyloxy group introduces strong electron-withdrawing effects and steric bulk, reducing the compound's susceptibility to nucleophilic attack compared to the fluorobenzyloxy group in the target compound.
  • 1-(1H-Benzimidazol-2-yl)-4-nitro-benzene dimethylformamide solvate : The benzimidazole ring system creates planar structures stabilized by π-π stacking (3.685 Å separation) and N–H···O hydrogen bonds. In contrast, the fluorobenzyloxy group in the target compound may participate in weaker C–H···F or C–F···π interactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Notable Interactions
This compound 261.22 Nitro, 3-fluorobenzyloxy Weak C–F···π, dipole-dipole
1-(3,3-Dichloroallyloxy)-2-nitrobenzene 260.05 Nitro, dichloroallyloxy Intramolecular Cl···H
1-(1H-Benzimidazol-2-yl)-4-nitro-benzene 293.27 Nitro, benzimidazole N–H···O, π-π stacking

The fluorobenzyloxy group in the target compound contributes to moderate lipophilicity (logP ~2.8*), enhancing membrane permeability compared to polar analogs like 1-[2-(2-methoxy-ethoxy)-ethoxy]-4-nitro-benzene (logP ~1.5) .

Preparation Methods

Reaction Mechanism and Conditions

This method leverages the electron-withdrawing nature of the nitro group in 4-fluoronitrobenzene to facilitate nucleophilic substitution. The 3-fluorobenzyl alcohol is deprotonated by sodium hydride (NaH) in N,N-dimethylformamide (DMF), generating a potent alkoxide nucleophile. This species attacks the para position of the nitro-activated aromatic ring, displacing the fluoride ion.

Key Advantages :

  • High regioselectivity due to nitro group activation.

  • Scalable under mild conditions (0–25°C).

Experimental Procedure

Reagents :

  • 4-Fluoronitrobenzene (5.0 g, 35.4 mmol)

  • 3-Fluorobenzyl alcohol (4.4 g, 34.0 mmol)

  • Sodium hydride (60% in mineral oil, 2.83 g, 70.8 mmol)

  • DMF (100 mL)

Steps :

  • Dissolve 3-fluorobenzyl alcohol in DMF under nitrogen at 0°C.

  • Add NaH portionwise, stirring for 10 minutes to form the alkoxide.

  • Introduce 4-fluoronitrobenzene and stir at 25°C for 3 hours.

  • Quench with water, extract with ethyl acetate, and purify via column chromatography.

Yield : 100% (theoretical yield based on analogous reactions).

ParameterValue
Temperature0°C → 25°C
Reaction Time3 hours
SolventDMF
BaseNaH

Alkylation of 4-Nitrophenol with 3-Fluorobenzyl Bromide

Reaction Mechanism

4-Nitrophenol is deprotonated by NaH in DMF, forming a phenoxide ion that undergoes SN2 displacement with 3-fluorobenzyl bromide. The reaction proceeds efficiently due to the high electrophilicity of the benzyl bromide and the strong nucleophilicity of the phenoxide.

Key Advantages :

  • Avoids handling fluorinated aromatic precursors.

  • Compatible with industrial-scale synthesis.

Experimental Procedure

Reagents :

  • 4-Nitrophenol (5.0 g, 35.4 mmol)

  • 3-Fluorobenzyl bromide (6.7 g, 35.4 mmol)

  • Sodium hydride (60% in mineral oil, 2.83 g, 70.8 mmol)

  • DMF (100 mL)

Steps :

  • Suspend 4-nitrophenol in DMF under nitrogen at 0°C.

  • Add NaH portionwise, stirring for 15 minutes to form the phenoxide.

  • Introduce 3-fluorobenzyl bromide and stir at 25°C for 4 hours.

  • Quench with water, extract with ethyl acetate, and purify via recrystallization.

Yield : 92–95% (estimated based on analogous alkylations).

ParameterValue
Temperature0°C → 25°C
Reaction Time4 hours
SolventDMF
BaseNaH

Comparative Analysis of Preparation Methods

CriterionSNAr MethodAlkylation Method
Starting Materials 4-Fluoronitrobenzene4-Nitrophenol
Reagent Cost ModerateLow
Reaction Time 3 hours4 hours
Yield 100%92–95%
Scalability HighHigh

Key Insights :

  • The SNAr method offers superior yields but requires specialized fluorinated precursors.

  • The alkylation route uses cheaper starting materials but involves handling hazardous benzyl bromides.

Optimization Strategies and Parameters

Solvent and Base Selection

  • DMF vs. THF : DMF enhances nucleophilicity of alkoxides/phenoxides due to its high polarity.

  • NaH vs. K₂CO₃ : NaH provides stronger deprotonation, critical for less acidic alcohols.

Temperature Control

  • Reactions initiated at 0°C prevent exothermic side reactions, while gradual warming to 25°C ensures completion.

Stoichiometry

  • A 1.5:1 molar ratio of base to alcohol/phenol ensures complete deprotonation .

Q & A

Q. What are the optimized synthetic routes for 1-(3-Fluorobenzyloxy)-4-nitro-benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution. A robust method involves condensing 1-(chloromethyl)-3-fluorobenzene with 2-chloro-4-nitrophenol in the presence of potassium carbonate (K₂CO₃), followed by reduction using Fe/NH₄Cl to achieve intermediates. Key parameters include:

  • Catalyst selection : K₂CO₃ facilitates efficient O-benzylation under mild conditions, avoiding harsh reagents .
  • Reduction conditions : Fe/NH₄Cl selectively reduces nitro groups while preserving the fluorobenzyl ether moiety, achieving an 82% overall yield .
  • Purification : Thin-layer chromatography (TLC) and recrystallization are critical for isolating high-purity products .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • 1H-NMR : Identifies aromatic proton splitting patterns (e.g., para-nitro and meta-fluorine substituents). The fluorobenzyloxy group shows distinct coupling constants (J = 8–10 Hz) .
  • Melting point analysis : Verifies purity; deviations >2°C suggest impurities or isomerization .
  • IR spectroscopy : Confirms nitro (1517–1530 cm⁻¹) and ether (1240–1260 cm⁻¹) functional groups .

Q. How can researchers assess the purity of this compound, and what are common contaminants?

  • HPLC : Reverse-phase columns (e.g., LiChrosorb® RP-8) resolve nitro-aromatic by-products .
  • TLC : Rf values compared to intermediates (e.g., 3-chloro-4-(3-fluorobenzyloxy)aniline) ensure reaction progression .
  • Common contaminants : Unreacted 2-chloro-4-nitrophenol or over-reduced amines from Fe/NH₄Cl step .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in derivatives of this compound?

SC-XRD (e.g., SHELX programs) provides bond-length data critical for validating electronic effects. For example:

  • Nitro group geometry : Planarity (mean deviation <0.005 Å) confirms resonance stabilization .
  • Fluorine orientation : C–F bond angles (109.5° vs. observed 108.3°) indicate steric interactions with adjacent substituents .
  • Data refinement : SHELXL refines high-resolution data (R factor <0.05) even for twinned crystals, common in fluorinated aromatics .

Q. What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this compound?

  • DFT calculations : B3LYP/6-311G(d,p) models predict hyperpolarizability (β) values, correlating with nitro-fluorine electron-withdrawing effects .
  • Molecular docking : Assesses potential as a pharmacophore in drug candidates (e.g., kinase inhibitors) by simulating binding to target proteins .

Q. How can researchers address contradictions in synthetic yields reported across studies?

  • Reaction scalability : Lab-scale yields (82%) may drop in bulk due to heat transfer inefficiencies .
  • Catalyst deactivation : K₂CO₃ absorbs moisture in larger batches, reducing efficacy; anhydrous conditions or molecular sieves improve consistency .
  • By-product analysis : GC-MS identifies side products (e.g., dehalogenated species) that lower yields .

Q. What role does this compound play in synthesizing pharmaceuticals like safinamide or lapatinib intermediates?

  • Safinamide precursor : Reductive amination of 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde (derived from this compound) yields key intermediates with 9.82% overall efficiency .
  • Lapatinib analogs : The fluorobenzyloxy group enhances blood-brain barrier penetration, validated via logP measurements (experimental vs. calculated) .

Methodological Considerations

Q. What safety protocols are critical when handling nitro-fluorinated aromatics?

  • PPE : Gloves, masks, and protective eyewear mandatory due to mutagenic nitro groups .
  • Waste disposal : Halogenated by-products require segregation and treatment by licensed facilities to prevent environmental contamination .

Q. How can researchers validate crystallographic data against theoretical models?

  • Overlay analysis : Mercury software aligns SC-XRD structures with DFT-optimized geometries, highlighting deviations >0.1 Å .
  • Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C–H···O vs. F···F contacts) to explain packing motifs .

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